1,3-Dichloropropan-2-ol;nitric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

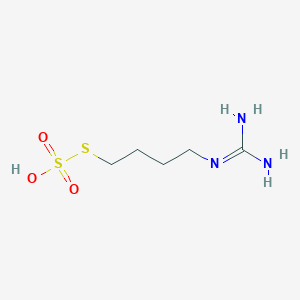

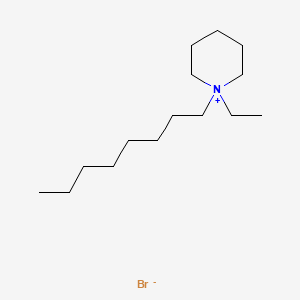

1,3-Dichloropropan-2-ol: is an organic compound with the molecular formula C₃H₆Cl₂O . It is a colorless liquid that is primarily used as an intermediate in the production of epichlorohydrin. This compound is known for its potential carcinogenic and mutagenic properties . Nitric acid is a highly corrosive and toxic strong acid with the molecular formula HNO₃ . It is commonly used in the production of fertilizers, explosives, and in various industrial processes.

Métodos De Preparación

1,3-Dichloropropan-2-ol: can be synthesized through the chlorination of glycerol or by the reaction of allyl chloride with hypochlorous acid. The industrial production often involves the dehydrochlorination of 1,3-dichloropropan-2-ol to produce epichlorohydrin . The reaction conditions typically include the use of calcium or sodium hydroxide solutions in a reaction-stripping column .

Nitric acid: is produced industrially by the Ostwald process, which involves the catalytic oxidation of ammonia to nitrogen dioxide, followed by the absorption of nitrogen dioxide in water. The reaction conditions include high temperatures and the presence of a platinum-rhodium catalyst.

Análisis De Reacciones Químicas

1,3-Dichloropropan-2-ol: undergoes various chemical reactions, including:

Dehydrochlorination: This reaction converts 1,3-dichloropropan-2-ol to epichlorohydrin using calcium or sodium hydroxide.

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Nitric acid: is a strong oxidizing agent and participates in various reactions, including:

Oxidation: It oxidizes metals and non-metals, forming nitrates.

Nitration: It is used to introduce nitro groups into organic molecules, such as in the production of nitrobenzene from benzene.

Aplicaciones Científicas De Investigación

1,3-Dichloropropan-2-ol: is used in scientific research primarily as an intermediate in the synthesis of epichlorohydrin, which is further used in the production of epoxy resins . It is also studied for its potential toxicological effects due to its carcinogenic and mutagenic properties .

Nitric acid: has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of various organic and inorganic compounds.

Biology: Employed in the preparation of nitrates and nitrites for biological studies.

Medicine: Utilized in the production of pharmaceuticals and in the analysis of biological samples.

Industry: Used in the production of fertilizers, explosives, and in metal processing.

Mecanismo De Acción

The mechanism of action of 1,3-Dichloropropan-2-ol involves its interaction with cellular components, leading to DNA damage and mutagenesis. It is believed to form reactive intermediates that can alkylate DNA, causing mutations and potentially leading to cancer .

Nitric acid: exerts its effects through its strong oxidizing properties. It can oxidize various substrates, leading to the formation of nitrates and nitrites. In biological systems, nitric acid can cause oxidative stress and damage to cellular components.

Comparación Con Compuestos Similares

1,3-Dichloropropan-2-ol: is similar to other chloropropanols, such as 3-monochloropropane-1,2-diol . it is unique in its ability to serve as an intermediate in the production of epichlorohydrin .

Nitric acid: can be compared to other strong acids, such as sulfuric acid and hydrochloric acid . While all are strong acids, nitric acid is unique in its strong oxidizing properties and its ability to nitrate organic compounds.

Propiedades

Número CAS |

21981-53-3 |

|---|---|

Fórmula molecular |

C3H7Cl2NO4 |

Peso molecular |

192.00 g/mol |

Nombre IUPAC |

1,3-dichloropropan-2-ol;nitric acid |

InChI |

InChI=1S/C3H6Cl2O.HNO3/c4-1-3(6)2-5;2-1(3)4/h3,6H,1-2H2;(H,2,3,4) |

Clave InChI |

UGTVZDDBPUBFTO-UHFFFAOYSA-N |

SMILES canónico |

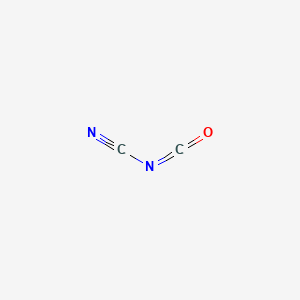

C(C(CCl)O)Cl.[N+](=O)(O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)

![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)

![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)

![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)